N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10FN3OS2 and its molecular weight is 331.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Isoxazole derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine have demonstrated significant anticancer activity. These compounds were found to induce G2/M cell cycle arrest and apoptosis in cancer cells through the activation of p53 via mitochondrial-dependent pathways, suggesting a potential role as cancer therapeutic agents, particularly in colon cancer models R. Kumbhare et al., 2014.
Synthetic Utility in Organic Chemistry
N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a derivative of this compound, has been used as a building block for Julia olefination. This reagent facilitates the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, highlighting its utility in the synthesis of complex organic molecules Arun K. Ghosh et al., 2009.
Crystal Structure Analysis
The crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, a compound related to this compound, was determined, revealing insights into its molecular configuration and interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds Song Yang et al., 2005.
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amide derivatives, related to the compound of interest, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One specific derivative exhibited promising results, suggesting the potential for development into treatments for neurological conditions M. Z. Hassan et al., 2012.
Fluorescent Probes for Sensing Applications
Derivatives of this compound have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds offer high sensitivity and selectivity, which are essential attributes for biological and environmental monitoring K. Tanaka et al., 2001.
Antibacterial and Antifungal Activity
Synthesized derivatives have shown notable antibacterial and antifungal activities, which could be leveraged for developing new antimicrobial agents. Such research underscores the potential of this compound derivatives in addressing the need for novel antimicrobials Vladimír Pejchal et al., 2015.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-9-3-5-11-13(7-9)22-15(18-11)19-14-17-10-4-2-8(16)6-12(10)21-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAORVPQOSFPADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.